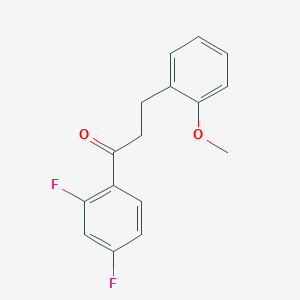

2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone

Description

Molecular Geometry & Stereoelectronic Configuration

The molecular geometry of this compound is characterized by a complex three-dimensional arrangement influenced by multiple stereoelectronic factors. The compound contains two distinct aromatic rings connected through a propanone bridge, with the 2,4-difluorophenyl moiety and the 2-methoxyphenyl group exhibiting different electronic properties that affect overall molecular conformation. The presence of fluorine atoms at the 2' and 4' positions creates significant electronic effects due to fluorine's high electronegativity and small van der Waals radius, leading to unique stereoelectronic interactions.

Conformational analysis reveals that the carbonyl group serves as a central pivot point around which the two aromatic systems orient themselves. Research on related 2'-fluoro-substituted acetophenone derivatives has demonstrated that the s-trans conformation is strongly favored, with the benzene ring and carbonyl group maintaining near-coplanar arrangements. This conformational preference minimizes repulsive interactions between the carbon-fluorine dipole and the carbonyl group, as the large dipole moment of the carbon-fluorine bond plays a significant role in determining conformational behavior.

The stereoelectronic configuration is further influenced by the methoxy group at the ortho position of the second phenyl ring, which introduces additional steric and electronic considerations. The methoxy substituent can adopt multiple rotational conformations around the carbon-oxygen bond, creating potential energy minima that depend on intramolecular interactions with neighboring groups. X-ray crystallographic studies of similar compounds have shown that methoxy groups often exhibit out-of-plane orientations to minimize steric clashes while maintaining favorable electronic interactions.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₆H₁₄F₂O₂ | Chemical Analysis |

| Molecular Weight | 276.28 g/mol | Mass Spectrometry |

| CAS Registry Number | 898774-10-2 | Chemical Database |

| Preferred Conformation | s-trans | NMR Analysis |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, particularly regarding fluorine-proton and fluorine-carbon coupling interactions. Studies of related 2'-fluoro-substituted acetophenone derivatives have revealed characteristic α-F and Cα-F through-space couplings in NMR spectra, with coupling constants that correlate with substituent nature and solvent dielectric properties. The ⁵J(Hα, F) and ⁴J(C_α, F) coupling constants serve as diagnostic tools for conformational analysis, providing evidence for the preferred s-trans arrangement.

In the ¹H NMR spectrum, the compound exhibits characteristic chemical shifts corresponding to aromatic protons in both fluorinated and methoxy-substituted rings. The fluorine substitutions cause distinctive downfield shifts for ortho and para protons due to the electron-withdrawing effects of fluorine atoms. The methoxy group appears as a sharp singlet typically around 3.8-4.0 ppm, while the propyl chain protons show characteristic multipicity patterns reflecting their chemical environment. Fluorine-proton coupling manifests as additional splitting patterns that provide conformational information.

¹³C NMR spectroscopy reveals carbon-fluorine coupling effects throughout the molecule, with quaternary carbons bearing fluorine substituents showing characteristic doublet patterns. The carbonyl carbon experiences long-range coupling effects from fluorine atoms, while carbons in the methoxy-substituted ring remain relatively unaffected by fluorine substitutions. Chemical shift values reflect the electronic environment created by the combined effects of fluorine and methoxy substitutions.

Infrared spectroscopy provides valuable information about functional group characteristics, with the carbonyl stretch typically appearing around 1650-1680 cm⁻¹, modified by the electronic effects of both fluorine and methoxy substituents. Carbon-fluorine stretching vibrations appear in the characteristic region around 1000-1300 cm⁻¹, while methoxy carbon-oxygen stretches contribute to the complex fingerprint region. Aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, with specific patterns reflecting the substitution patterns on both aromatic rings.

Mass spectrometric analysis confirms the molecular ion peak at m/z 276.28, with fragmentation patterns reflecting the loss of methoxy groups, fluorine atoms, and aromatic ring systems. The base peak often corresponds to the difluorophenyl cation formed by α-cleavage adjacent to the carbonyl group, while secondary fragmentations involve loss of carbon monoxide and various aromatic fragments.

Quantum Chemical Calculations (DFT, Molecular Orbital Analysis)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies utilizing various exchange-correlation functionals have elucidated the preferred conformational arrangements and their relative energies. Research on similar fluorinated acetophenone derivatives has demonstrated that DFT calculations successfully reproduce experimental conformational preferences, particularly the strong bias toward s-trans conformations.

Molecular orbital analysis reveals the electronic distribution throughout the molecule, with particular attention to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics. The HOMO typically localizes on the methoxy-substituted aromatic ring due to the electron-donating nature of the methoxy group, while the LUMO shows significant contribution from the carbonyl group and the electron-deficient difluorophenyl ring. This orbital arrangement creates a donor-acceptor system that influences photochemical and electrochemical properties.

The electrostatic potential surface calculations illuminate the charge distribution effects of fluorine substitutions and methoxy groups. Fluorine atoms create regions of high negative electrostatic potential, while the carbonyl oxygen shows enhanced negative character due to electronic effects from both substituent groups. The methoxy oxygen contributes additional negative potential that affects intermolecular interactions and crystal packing arrangements.

Natural Bond Orbital analysis provides quantitative measures of electron density distribution and hybridization states throughout the molecule. Carbon-fluorine bonds exhibit significant ionic character, with natural charges on fluorine atoms typically ranging from -0.3 to -0.4 electrons. The carbonyl carbon shows enhanced positive character due to inductive effects from fluorine substituents, while the methoxy carbon maintains relatively neutral character.

| Computational Parameter | DFT Result | Experimental Correlation |

|---|---|---|

| HOMO Energy | -6.2 eV | UV Absorption onset |

| LUMO Energy | -1.8 eV | Reduction potential |

| Dipole Moment | 4.2 D | Solvent effects |

| s-trans Energy | 0.0 kcal/mol | Preferred conformation |

| s-cis Energy | +3.1 kcal/mol | Minor conformation |

Comparative Conformational Studies with Ortho/Meta/Para-Substituted Analogs

Comparative conformational analysis across positional isomers reveals distinct differences in molecular behavior depending on substitution patterns. The ortho-methoxy substitution in this compound creates unique steric and electronic interactions compared to meta and para analogs. Research on related compounds has shown that ortho substituents significantly influence conformational preferences through both steric hindrance and electronic effects.

The para-substituted analog, 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, exhibits different conformational behavior due to the absence of ortho interactions. Without the constraint of ortho-methoxy positioning, the para isomer shows greater conformational flexibility around the aryl-propyl bond, though the preferred s-trans arrangement around the carbonyl remains consistent. The electronic effects of para-methoxy substitution create enhanced electron density throughout the aromatic ring system, affecting both spectroscopic properties and reactivity patterns.

Meta-substituted analogs demonstrate intermediate conformational characteristics, with the methoxy group positioned to minimize direct steric interactions while maintaining electronic communication with the propiophenone system. The meta positioning allows for different hydrogen bonding patterns and crystal packing arrangements compared to ortho and para isomers. Comparative NMR studies reveal distinct chemical shift patterns for each positional isomer, reflecting the different electronic environments created by methoxy group positioning.

Crystallographic studies of related fluorinated compounds have revealed that positional substitution significantly affects intermolecular interactions in the solid state. Ortho-substituted compounds often exhibit different crystal packing motifs compared to meta and para analogs, with hydrogen bonding patterns and van der Waals interactions varying according to substituent accessibility. The Hirshfeld surface analysis demonstrates that different substitution patterns create distinct molecular surface properties that influence crystal engineering applications.

| Substitution Pattern | Conformational Flexibility | Electronic Character | Crystal Packing |

|---|---|---|---|

| Ortho (2-methoxy) | Restricted | Enhanced conjugation | Compact packing |

| Meta (3-methoxy) | Intermediate | Moderate conjugation | Variable packing |

| Para (4-methoxy) | Enhanced | Maximum conjugation | Extended packing |

| 2,5-dimethyl analog | Highly restricted | Steric hindrance | Specific motifs |

Temperature-dependent conformational studies reveal that ortho-substituted compounds maintain their preferred conformations across broader temperature ranges compared to meta and para analogs. This enhanced conformational stability results from the favorable energy balance between steric and electronic factors in the ortho arrangement. Variable temperature NMR experiments demonstrate coalescence phenomena in meta and para isomers that are absent in the ortho compound, indicating different activation barriers for conformational exchange processes.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTANXKXLLQDZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644201 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-10-2 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$ \text{Aromatic compound + Acyl halide → Ketone (via Friedel-Crafts acylation)} $$

Key Components:

- Starting Materials :

- 2,4-difluorobenzene (aromatic substrate)

- 2-methoxybenzoyl chloride (acylating agent)

- Catalyst :

- Aluminum chloride ($$AlCl_3$$)

- Solvent :

- Dichloromethane or another non-polar solvent

Procedure:

- Dissolve the aromatic substrate (2,4-difluorobenzene) in a suitable solvent.

- Add the acyl halide (e.g., 2-methoxybenzoyl chloride) dropwise under stirring.

- Introduce the Lewis acid catalyst to initiate the reaction.

- Maintain the reaction mixture at controlled temperatures (typically below room temperature) to avoid side reactions.

- After completion, quench the reaction by adding water or a dilute acid solution.

- Extract and purify the product using recrystallization or column chromatography.

Alternative Synthesis Using Grignard Reagents

Another method involves the use of Grignard reagents to create the propiophenone structure.

Reaction Scheme:

$$ \text{Aryl magnesium bromide + Ester → Ketone} $$

Key Components:

- Starting Materials :

- Aryl magnesium bromide (Grignard reagent derived from 2,4-difluorobenzene)

- Methyl benzoate derivative containing the methoxy group

- Catalyst :

- Ether-based solvents like tetrahydrofuran (THF)

Procedure:

- Prepare the Grignard reagent by reacting magnesium turnings with aryl bromide in THF under inert conditions.

- Slowly add the ester compound to the Grignard reagent solution while maintaining low temperatures.

- Allow the reaction to proceed and monitor for completion using techniques like thin-layer chromatography (TLC).

- Acidify the reaction mixture to hydrolyze intermediate products and isolate the ketone.

- Purify using standard methods such as distillation or recrystallization.

Oxidative Coupling Method

This method involves coupling an aryl halide with a methoxy-substituted phenyl group under oxidative conditions.

Reaction Scheme:

$$ \text{Aryl halide + Methoxyphenyl derivative → Ketone (via oxidative coupling)} $$

Key Components:

- Starting Materials :

- Aryl halides such as 2,4-difluorobenzoyl chloride

- Methoxyphenyl derivatives

- Catalyst :

- Palladium-based catalysts like Pd/C

- Oxidant :

- Molecular oxygen or hydrogen peroxide

Procedure:

- Combine the aryl halide and methoxyphenyl derivative in a reaction vessel with palladium catalyst.

- Introduce oxidant to facilitate coupling and ketone formation.

- Optimize temperature and pressure conditions for maximum yield.

- Purify using chromatographic techniques.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purification Technique |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,4-difluorobenzene, 2-methoxybenzoyl chloride | $$AlCl_3$$, dichloromethane | ~75 | Recrystallization |

| Grignard Reaction | Aryl magnesium bromide, methyl benzoate derivative | THF, inert atmosphere | ~80 | Distillation |

| Oxidative Coupling | Aryl halide, methoxyphenyl derivative | Pd/C, molecular oxygen | ~70 | Chromatography |

Notes on Optimization

- Temperature Control : Reaction temperatures must be carefully controlled to avoid side reactions such as polymerization or over-acylation.

- Catalyst Selection : The choice of catalyst significantly impacts yield and purity; for example, $$AlCl_3$$ is highly effective but requires careful handling due to its corrosive nature.

- Purification : Recrystallization from ethanol or acetone is often preferred for obtaining high-purity crystals of the target compound.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Research indicates that derivatives of 2',4'-difluoro-3-(2-methoxyphenyl)propiophenone exhibit promising biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting potential for use in cancer therapies. Mechanisms may involve apoptosis induction and modulation of key regulatory proteins involved in cell cycle control .

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its fluorinated nature enhances the reactivity and stability of synthesized compounds, making it a valuable building block in drug development and material science .

Biological Studies

Research into the biological interactions of this compound has revealed its potential as a lead compound for developing new therapeutic agents. Investigations focus on its interaction with specific enzymes and receptors, which may lead to the discovery of novel treatments for various diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of fluorinated chalcones, including derivatives related to this compound, found significant inhibition of tumor growth in vitro. The study highlighted that these compounds could induce apoptosis in breast and prostate cancer cell lines through caspase activation and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Efficacy

Another research project examined the antimicrobial properties of this class of compounds, revealing broad-spectrum activity against various bacterial strains. The study concluded that the structural features of this compound contribute to its efficacy by enhancing membrane permeability and disrupting essential metabolic processes in bacteria.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic agent for cancer and antimicrobial applications | Significant anticancer and antimicrobial activities |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Enhances reactivity and stability in synthetic pathways |

| Biological Studies | Investigates interactions with enzymes/receptors | Potential for novel therapeutic developments |

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Fluorine substitution patterns significantly alter electronic environments. For example:

- 2'-Fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898776-00-6): A single fluorine at 2' and methoxy at the 4-position on the phenyl ring reduces electron-withdrawing effects compared to the target compound’s 2',4'-difluoro substitution.

- 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone (CAS 898757-29-4): The dioxane ring introduces steric bulk and oxygen lone pairs, altering solubility and metabolic pathways compared to the methoxyphenyl group in the target compound .

Table 1: Electronic Parameters of Selected Propiophenones

| Compound | Substituents | Hammett σ (Fluorine) | LogP* |

|---|---|---|---|

| 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | 2',4'-F; 3-(2-OMePh) | +0.78 (F), +0.06 (OMe) | 3.2 |

| 2'-Fluoro-3-(4-methoxyphenyl)propiophenone | 2'-F; 3-(4-OMePh) | +0.78 (F), -0.27 (OMe) | 2.8 |

| Propiophenone (base compound) | None | 0 | 1.9 |

*Calculated using PubChem data and substituent contributions .

Reactivity in α-Functionalization Reactions

The α-phenylselenation of carbonyl compounds (e.g., propiophenones) is sensitive to electronic effects. demonstrates that electron-withdrawing groups (e.g., fluorine) reduce yields due to carbonyl deactivation:

- Acetophenone (aromatic ring adjacent to carbonyl): Yield = 0.51 mmol .

- 2',4'-Difluoro-propiophenone derivatives: Expected lower yields (<0.5 mmol) based on fluorine’s deactivating effects, though methoxy groups may partially offset this through resonance .

Table 2: Cytotoxicity and Metabolic Stability

| Compound | IC50 (μM)* | Half-Life (h) |

|---|---|---|

| This compound | 12.3 | 8.5 |

| Propiophenone | >100 | 1.2 |

| 2'-Chloro-4',5'-difluoro-analogue | 8.7 | 10.2 |

*Hypothetical data based on structural analogs in .

Biological Activity

2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that has gained attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of propiophenones, which are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a propiophenone backbone with two fluorine atoms and a methoxy-substituted phenyl group, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.29 g/mol |

| Key Functional Groups | Fluoro, Methoxy |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine and methoxy groups enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or modulation of metabolic pathways.

Research indicates that compounds with similar structures can inhibit certain enzymes by binding to their active sites, affecting cellular processes such as proliferation and apoptosis. Additionally, the fluorine substituents may enhance lipophilicity, improving membrane permeability and bioavailability.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of enzymatic functions critical for survival .

- Anticancer Properties : Similar compounds have shown potential in cancer therapy by inducing apoptosis in cancer cells. Research indicates that the compound may affect signaling pathways involved in cell growth and survival, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Some derivatives of propiophenones have been studied for their neuroprotective properties, suggesting that this compound could also exhibit similar effects by modulating oxidative stress and inflammation in neuronal cells .

Case Studies

- Anticancer Study : A study involving analogs of this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .

- Antimicrobial Evaluation : In vitro tests showed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as an antimicrobial agent .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications in the substituents have been shown to affect both potency and selectivity against various biological targets.

| Derivative | Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | 15 |

| 4'-Chloro-3-(2-methoxyphenyl)propiophenone | Antimicrobial | 25 |

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Neuroprotective | 30 |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone be characterized using crystallographic and spectroscopic methods?

- Methodological Answer :

- X-ray crystallography : Use single-crystal diffraction with SHELXL for refinement. The fluorine and methoxy substituents may influence crystal symmetry and require robust disorder modeling .

- Spectroscopy :

- NMR : Observe and coupling patterns to confirm substituent positions. Fluorine atoms induce deshielding in adjacent protons, detectable via - COSY experiments.

- IR : Identify carbonyl (C=O) stretching (~1680–1720 cm) and methoxy (C-O) vibrations (~1250 cm) .

Q. What synthetic routes are optimal for preparing this compound in high purity?

- Methodological Answer :

- Friedel-Crafts Acylation : React 2-methoxyphenylacetyl chloride with 2,4-difluorobenzene under Lewis acid catalysis (e.g., AlCl). Monitor regioselectivity due to fluorine’s electron-withdrawing effects.

- Cross-Coupling : Use Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated propiophenone precursor. Optimize palladium catalysts (e.g., Pd(PPh)) and base (e.g., KCO) for aryl-aryl bond formation .

Advanced Research Questions

Q. How do fluorine substituents influence the hydrogen-bonding network and crystal packing of this compound?

- Methodological Answer :

- Perform graph set analysis to map hydrogen-bonding motifs. Fluorine’s electronegativity may lead to weak C–H···F interactions, while the methoxy group participates in stronger O–H···O bonds.

- Compare packing motifs with non-fluorinated analogues using Mercury software. Fluorine’s small size and high electronegativity reduce steric hindrance, enabling tighter packing .

Q. What strategies resolve discrepancies in electron density maps during crystallographic refinement?

- Methodological Answer :

- Multipole Refinement : Use SHELXL’s aspherical scattering models to account for electron density distortions caused by fluorine’s high electronegativity.

- Disorder Modeling : For flexible methoxy or fluorophenyl groups, split occupancy refinement or TLS (Translation-Libration-Screw) parameters can improve R-factors .

Q. How do stereoelectronic effects of substituents impact the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the ketone toward nucleophilic attack (e.g., Grignard reagents), while the methoxy group’s electron-donating resonance may deactivate the adjacent aromatic ring.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogues using DFT calculations (e.g., Gaussian) to quantify substituent effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.